molecular formula C7H12N2O5 B1329766 Glycyl-L-glutamic acid CAS No. 7412-78-4

Glycyl-L-glutamic acid

Cat. No. B1329766
CAS RN: 7412-78-4
M. Wt: 204.18 g/mol
InChI Key: IEFJWDNGDZAYNZ-UHFFFAOYSA-N
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Description

Glycyl-L-glutamic acid, also known as Gly-Glu, is an amino acid derivative that has been studied extensively for its potential applications in medical and biochemical research. Gly-Glu is a non-proteinogenic amino acid, meaning it is not a part of the 20 naturally occurring amino acids that are used to build proteins in the body. It is synthesized from L-glutamic acid and glycine, and is an important component of many biochemical processes.

Scientific Research Applications

Neurotransmitter Role and Regulation

  • Glutamate Transporters : Glycyl-L-glutamic acid, as part of the glutamate family, plays a role in neurotransmission in the central nervous system. The regulation of high-affinity glutamate transporters is crucial for terminating glutamatergic transmission and clearing neurotoxic glutamate concentrations. This process is influenced by several conditions and compounds, including ischemia, dopamine, and nitric oxide (Gegelashvili & Schousboe, 1997).

Medical and Health Applications

  • Intravenous Supply Development : Glycyl-L-glutamine, a derivative of this compound, is used in parenteral nutrition. Its stability in aqueous solutions and perfect utilization after enzymatic hydrolysis makes it suitable for medical applications (Langer, 1996).
  • Neuroprotective Agent : Certain macrocyclic analogues of this compound, such as glycyl-L-prolyl-L-glutamic acid (GPE), have shown neuroprotective properties, with potential applications in treating neurodegenerative diseases (Harris & Brimble, 2006).

Industrial and Technological Uses

  • l-Glutamate Overproduction in Industry : l-Glutamic acid, a family member of this compound, is industrially significant for flavor enhancement in food. Its overproduction using Corynebacterium glutamicum has been optimized through metabolic engineering (Yasueda, 2014).
  • Energy and Thermal Stability Applications : Glycyl-L-glutamine, a dipeptide derivative of this compound, has been used to enhance the thermal stability and electrochemical performance in the context of all-vanadium redox flow batteries (Liang et al., 2013).

Other Research Findings

  • Neurotrophic Actions : Glycyl-L-glutamine and related compounds like this compound have demonstrated neurotrophic actions in specific conditions like maintaining enzyme levels in denervated superior cervical ganglion of cats (Koelle, Sanville, & Thampi, 1987).
  • Lymphocyte Proliferation in AIDS Patients : Glycyl-glutamine has been found to improve lymphocyte proliferation in AIDS patients, indicating its potential therapeutic role in enhancing immunity (Köhler et al., 2000).

Future Directions

There is ongoing research into the properties and potential applications of Glycyl-L-glutamic acid. For example, it has been studied for its influence on calcium pyrophosphate dihydrate crystallization , which could have implications for the treatment of certain forms of arthritis .

Biochemical Analysis

Biochemical Properties

Glycyl-L-glutamic acid is known to be a neurotrophic factor (NF) in vivo, maintaining the content and activity of Acetylcholinesterase (AChE) . It does not directly act on AChE synthesis but may prevent the degeneration of preganglionic neurons .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It plays a crucial role in maintaining the activity of AChE, an enzyme essential for neurotransmission . By preserving AChE levels, this compound indirectly influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its interaction with AChE. While it does not directly influence AChE synthesis, it helps maintain AChE levels and activity, thereby indirectly affecting various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known that this compound plays a consistent role in maintaining AChE levels, suggesting its effects are stable over time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to play a role in the metabolism of glutamine

properties

IUPAC Name

2-[(2-aminoacetyl)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFJWDNGDZAYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Glutamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028840
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

7412-78-4
Record name NSC203441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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